molecular formula C22H15ClN2O3S2 B2709864 3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 921797-64-0

3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2709864
CAS RN: 921797-64-0
M. Wt: 454.94
InChI Key: GFPZSJPATPLODT-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Thiazole is a ring structure containing nitrogen and sulfur . Benzothiophene is a polycyclic aromatic compound that is a fusion of benzene and thiophene . These components are found in a variety of biologically active compounds and have been the focus of drug discovery .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by their aromaticity, which is due to the delocalization of π-electrons . The presence of heteroatoms (nitrogen in thiazole, oxygen in benzofuran, and sulfur in benzothiophene) contributes to their chemical properties .


Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the C-5 atom in thiazole can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” would depend on the specific arrangement of these components in the molecule.

Scientific Research Applications

Synthesis and Biological Activities

Research on similar compounds often focuses on their synthesis and potential as biological agents. For example, novel heterocyclic compounds derived from benzofuran and thiophene analogs have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the interest in these structures for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds have shown promise as cyclooxygenase inhibitors, which are critical targets in the development of anti-inflammatory drugs.

Antimicrobial Evaluation

Another area of interest is the antimicrobial activity of related compounds. Studies have shown that derivatives of benzodioxophosphol-thiophene have been synthesized and characterized for their antimicrobial activities (Spoorthy, Kumar, Rani, & Ravindranath, 2021). These studies are part of a broader effort to find new and effective antimicrobial agents amid growing resistance to existing drugs.

Chemical Transformations and Synthesis

The chemical transformations and synthesis of related compounds offer insights into the versatility and potential applications of these molecules in various domains, including material science and pharmaceuticals. For instance, the synthesis of thiophene derivatives with potential applications in materials science and organic electronics has been reported, showcasing the diverse applications of such compounds beyond biological activity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely depending on their specific chemical structure and the target molecules in the body. They have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .

Future Directions

Benzofuran, thiazole, and benzothiophene derivatives continue to be of interest in the field of drug discovery due to their wide array of biological activities . Future research may focus on designing new compounds with these components to target different clinically approved targets .

properties

IUPAC Name

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3S2/c1-2-27-15-8-5-6-12-10-16(28-19(12)15)14-11-29-22(24-14)25-21(26)20-18(23)13-7-3-4-9-17(13)30-20/h3-11H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPZSJPATPLODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

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